4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid
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Overview
Description
4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a triazole ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromomethylbenzoic acid, which is then subjected to nucleophilic substitution reactions to introduce the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylate salts, while reduction can produce triazoline derivatives.
Scientific Research Applications
4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
4-methoxymethylbenzoic acid: Lacks the triazole ring, making it less versatile in terms of biological activity.
4-(1H-1,2,4-triazol-5-yl)benzoic acid: Lacks the methoxymethyl group, potentially affecting its solubility and bioavailability.
Uniqueness
4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is unique due to the combination of its benzoic acid moiety, triazole ring, and methoxymethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
4-[[2-(methoxymethyl)-1,2,4-triazol-3-yl]oxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-17-7-14-11(12-6-13-14)18-9-4-2-8(3-5-9)10(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRYYKJWOJJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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